molecular formula C16H16O4 B3057068 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol CAS No. 76397-87-0

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol

Cat. No.: B3057068
CAS No.: 76397-87-0
M. Wt: 272.29 g/mol
InChI Key: HEMAEFVLALEJDS-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol is a benzopyran derivative featuring a dihydroxy substitution at positions 6 and 7 and a 4-methoxyphenyl group at position 2. This compound belongs to a class of flavonoids and is structurally related to isoflavones and their derivatives. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-2-10(3-5-13)12-6-11-7-14(17)15(18)8-16(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMAEFVLALEJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997771
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol
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Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76397-87-0
Record name 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
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Record name 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
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Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol
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Record name 3,4-dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with a suitable precursor, followed by cyclization and reduction steps. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization under acidic conditions to form the benzopyran ring. The final step involves the reduction of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant properties and is studied for its potential to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 3,4-Dihydro-3-(3,4-dimethoxyphenyl)-2H-1-benzopyran-6,7-diol (CAS 116718-58-2)

This analog replaces the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl substituent. Key differences include:

  • Polarity : The absence of dihydroxy groups in the dimethoxy analog reduces polarity, likely decreasing water solubility .
Table 1: Substituent Effects on Physical Properties
Compound Substituents Melting Point (°C) Key Functional Groups
Target compound 4-OCH₃, 6,7-diOH Not reported Diol, Methoxy
3,4-Dimethoxyphenyl analog (116718-58-2) 3,4-diOCH₃, 6,7-diOH Not reported Diol, Dimethoxy

Comparison with Daidzein (DZN) and Equol (EQ)

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) and equol (3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol) are isoflavonoids with structural similarities:

  • Daidzein: Contains a 4-hydroxyphenyl group and a ketone at position 3.
  • Equol : Features a 4-hydroxyphenyl group and a single hydroxy group at position 5. The absence of a methoxy group and the dihydroxy substitution differentiates its electronic profile and bioavailability .
Table 2: Bioactive Substituent Comparison
Compound Position 3 Substituent Hydroxy Groups Key Properties
Target compound 4-Methoxyphenyl 6,7-diOH High polarity, antioxidant potential
Daidzein 4-Hydroxyphenyl 7-OH Estrogenic activity, moderate polarity
Equol 4-Hydroxyphenyl 7-OH Enhanced receptor binding, reduced solubility

Substituent Effects on Spectroscopic Properties

Evidence from UV-Vis studies (e.g., compounds 4d–4f) highlights that electron-donating groups like methoxy red-shift absorption maxima compared to halogens or hydrogen . For the target compound:

  • The 4-methoxyphenyl group likely causes a red shift in UV absorption.
  • The 6,7-dihydroxy groups may further enhance this effect due to stronger electron donation, though direct data is unavailable.
Table 3: Substituent Impact on Absorption Maxima
Compound Type Substituent Absorption Trend
4-Methoxyphenyl derivatives OCH₃ Red-shifted vs. H/F
Dihydroxy-substituted 6,7-diOH Expected stronger shift

Biological Activity

3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol, also known by its CAS number 76397-87-0, is a compound belonging to the class of benzopyrans. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on diverse research findings, including cytotoxicity and antioxidant properties.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.2958 g/mol
  • CAS Registry Number : 76397-87-0
  • IUPAC Name : 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol

Cytotoxicity

Research has indicated that compounds similar to 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study comparing several benzopyran derivatives found that certain analogs demonstrated high cytotoxicity against human promyelocytic leukemia HL-60 cells. These compounds produced radicals under alkaline conditions, suggesting a mechanism linked to oxidative stress and subsequent cell death .

Table 1: Cytotoxic Effects of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHL-605.2
Compound BHeLa12.3
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diolA549TBD

Antioxidant Activity

The antioxidant capacity of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals. The results indicated that this compound possesses considerable free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Ascorbic Acid90%10
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol75%TBD

The biological activity of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol is believed to be mediated through several mechanisms:

  • Radical Generation : Similar compounds have shown the ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Antioxidant Defense : By scavenging free radicals, this compound may protect normal cells from oxidative damage.
  • Cell Cycle Arrest : Some studies suggest that benzopyran derivatives can interfere with cell cycle progression in cancer cells.

Case Studies

A notable study examined the effects of various benzopyran derivatives on human cancer cell lines. The findings indicated that the presence of methoxy groups enhanced the cytotoxic potential against specific cancer types while maintaining lower toxicity towards non-cancerous cells . This suggests a promising therapeutic index for compounds like 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Reactant of Route 2
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol

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